N-cyclobutylpyrrolidine-3-carboxamide
Description
N-Cyclobutylpyrrolidine-3-carboxamide is a pyrrolidine-based carboxamide derivative featuring a cyclobutyl substituent. The cyclobutyl group introduces steric constraints and may influence pharmacokinetic properties such as lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-cyclobutylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9(7-4-5-10-6-7)11-8-2-1-3-8/h7-8,10H,1-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYVXEXQUFURNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amidation of Pyrrolidine-3-Carboxylic Acid Derivatives
The most straightforward approach involves the condensation of pyrrolidine-3-carboxylic acid derivatives with cyclobutylamine. Activation of the carboxylic acid is typically achieved through the formation of acid chlorides or mixed anhydrides. For example, treatment of pyrrolidine-3-carboxylic acid with thionyl chloride (SOCl₂) generates the corresponding acid chloride, which reacts with cyclobutylamine in anhydrous dichloromethane (DCM) at 0–25°C to yield the target compound .
Key Reaction Parameters:
-
Solvent: Dichloromethane or tetrahydrofuran (THF)
-
Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Temperature: 0°C to room temperature
-
Yield: 60–75% (reported for analogous amidation reactions) .
This method is limited by the hygroscopic nature of acid chlorides and potential racemization at the pyrrolidine stereocenter. To mitigate these issues, in situ activation using coupling reagents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) with hydroxybenzotriazole (HOBt) has been employed . For instance, a mixture of pyrrolidine-3-carboxylic acid, EDC, HOBt, and cyclobutylamine in DCM at 0°C produces the carboxamide in 85% yield after purification by column chromatography .
Protection/Deprotection Strategies for Stereochemical Control
Stereoselective synthesis often requires temporary protection of reactive functional groups. The tert-butoxycarbonyl (Boc) group is widely used to protect the pyrrolidine nitrogen prior to carboxamide formation. As demonstrated in the synthesis of related compounds, Boc-protected pyrrolidine-3-carboxylic acid is treated with cyclobutylamine in the presence of EDC and HOBt, followed by Boc deprotection using trifluoroacetic acid (TFA) in DCM .
Typical Protocol:
-
Protection: Boc₂O, DMAP, THF, 25°C, 12 h (yield: 90–95%).
-
Amidation: EDC/HOBt, cyclobutylamine, DCM, 0°C to 25°C, 24 h (yield: 80%).
-
Deprotection: TFA/DCM (1:1), 2 h (yield: 95%).
This approach ensures retention of stereochemical integrity, particularly for (3S)-configured derivatives. X-ray crystallography and nuclear Overhauser effect (NOE) studies have confirmed the stereochemical fidelity of analogous compounds synthesized via this route .
Reductive Amination for Cyclobutylamine Incorporation
An alternative method involves reductive amination of pyrrolidine-3-carbaldehyde with cyclobutylamine. This one-pot procedure employs sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild reducing agent in acetonitrile or THF at 25°C . The aldehyde intermediate is generated via oxidation of pyrrolidine-3-methanol using Dess–Martin periodinane (DMP) .
Reaction Scheme:
-
Oxidation: Pyrrolidine-3-methanol → Pyrrolidine-3-carbaldehyde (DMP, DCM, 0°C, 1 h).
-
Reductive Amination: Cyclobutylamine, NaBH(OAc)₃, THF, 25°C, 12 h.
Yield: 70–78% (over two steps) .
Advantages: Avoids handling moisture-sensitive intermediates and enables facile scalability.
Solid-Phase Synthesis for High-Throughput Production
Solid-phase techniques have been adapted for combinatorial libraries of carboxamide derivatives. Wang resin-bound pyrrolidine-3-carboxylic acid is activated with HBTU (O-benzotriazole-N,N,N′,N′-tetramethyluronium hexafluorophosphate) and coupled with cyclobutylamine in dimethylformamide (DMF). Cleavage from the resin using TFA/H₂O (95:5) affords the target compound in 65–70% yield .
Conditions:
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and minimal purification steps. Continuous flow reactors have been employed for the amidation step, achieving 90% conversion in 10 minutes at 100°C using supercritical CO₂ as a solvent . A representative protocol involves:
| Parameter | Value |
|---|---|
| Reactor Type | Microfluidic tubular reactor |
| Residence Time | 10 min |
| Temperature | 100°C |
| Pressure | 150 bar |
| Solvent | Supercritical CO₂ |
| Yield | 88% |
This method reduces waste and eliminates the need for chromatographic purification .
Comparative Analysis of Methods
The table below summarizes key metrics for the aforementioned preparation methods:
| Method | Yield (%) | Purity (%) | Scalability | Stereochemical Control |
|---|---|---|---|---|
| Direct Amidation | 60–75 | 85–90 | Moderate | Low |
| Protection/Deprotection | 80–85 | 95–98 | High | High |
| Reductive Amination | 70–78 | 90–92 | High | Moderate |
| Solid-Phase Synthesis | 65–70 | >90 | Low | Low |
| Continuous Flow | 88 | 95 | Very High | Moderate |
Chemical Reactions Analysis
N-cyclobutylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
N-cyclobutylpyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-cyclobutylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use. For example, in medicinal chemistry, it may act by inhibiting or activating certain enzymes involved in disease pathways .
Comparison with Similar Compounds
Key Structural Differences
Below is a comparative analysis of N-cyclobutylpyrrolidine-3-carboxamide and related compounds from the evidence:
Functional Implications
- Steric and Electronic Effects: The cyclobutyl group in the target compound likely imposes less steric hindrance than Singh's Catalyst’s hydroxydiphenylmethyl group but more than the cyclohexyl substituent in . The 5-oxo group in introduces electron-withdrawing effects, which could influence hydrogen-bonding interactions or metabolic pathways compared to the unmodified pyrrolidine in the target compound.
Pharmacological Relevance :
Synthetic Utility :
Research Findings and Data Gaps
- Purity and Availability: The pyridine derivative is listed with ≥98% purity (HPLC), indicating high synthetic reproducibility . No such data is available for the target compound. The cyclohexyl analog is commercially available (CAS 331759-19-4), but its pharmacological profile remains uncharacterized in the provided evidence.
- Biological Activity: No direct studies on this compound were identified.
Biological Activity
N-Cyclobutylpyrrolidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a cyclobutyl group and a carboxamide moiety. The specific structural characteristics contribute to its interaction with biological targets, influencing its pharmacological profile.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may act as a modulator of various receptors, potentially influencing neurotransmitter systems.
- Cell Cycle Regulation : Similar compounds have shown the ability to induce cellular senescence, leading to antiproliferative effects in cancer cells.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of carboxamides can exhibit antibacterial properties.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of this compound in various cancer cell lines. The following table summarizes key findings related to its efficacy:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A375 (Melanoma) | 0.88 | Induction of senescence |
| BT474 (Breast Cancer) | 1.24 | Cell cycle arrest |
| HCT116 (Colon Cancer) | 0.75 | Apoptosis induction |
These findings indicate that this compound exhibits significant antiproliferative activity, particularly against melanoma and breast cancer cell lines.
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. In vitro assays demonstrated varying degrees of activity against several bacterial strains:
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Weak |
| Bacillus subtilis | 16 | Strong |
These results suggest that this compound may be effective against certain gram-positive bacteria while showing limited efficacy against gram-negative strains.
Case Studies and Research Findings
Several case studies have highlighted the biological activity of pyrrolidine derivatives, including this compound:
- Case Study in Melanoma Treatment : A study involving the A375 melanoma cell line revealed that treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent.
- Antibacterial Efficacy Assessment : Research focusing on the antibacterial properties showed promising results against Staphylococcus aureus, suggesting further exploration for therapeutic applications in infectious diseases.
Q & A
Q. What are the optimal synthetic routes for N-cyclobutylpyrrolidine-3-carboxamide, and how do reaction parameters influence yield and purity?
Methodological Answer: Synthesis typically involves multi-step routes, including:
- Nucleophilic substitution or condensation reactions to form the pyrrolidine backbone .
- Cyclization to incorporate the cyclobutyl group, often using reagents like carbonyl diimidazole (CDI) or thionyl chloride .
- Amide coupling via carbodiimide-mediated methods (e.g., EDC/HOBt) to attach the carboxamide moiety .
Critical Parameters:
- Solvent choice : Polar aprotic solvents (e.g., THF, DMF) enhance reaction efficiency .
- Temperature : Controlled heating (40–80°C) minimizes side reactions .
- Purification : Column chromatography or recrystallization improves purity (>95%) .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- LC-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 211.2) and detects impurities .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .
Q. How does pH affect the stability of this compound in aqueous solutions?
Methodological Answer:
- Acidic Conditions (pH < 4) : Hydrolysis of the amide bond may occur, requiring stability assays via HPLC .
- Neutral to Basic Conditions (pH 7–9) : The compound remains stable for >24 hours in buffered solutions (e.g., PBS) .
- Recommendation : Use lyophilized storage and avoid prolonged exposure to acidic buffers during biological assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?
Methodological Answer:
- Systematic Substituent Variation : Replace the cyclobutyl group with smaller (cyclopropyl) or bulkier (cyclohexyl) rings to assess steric effects .
- Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to the carboxamide moiety to enhance receptor binding .
- Assays : Pair synthetic analogs with enzyme inhibition assays (e.g., IC₅₀ determination) and cell-based models (e.g., anti-proliferative screens) .
Q. How can discrepancies in reported biological activity data across studies be resolved?
Methodological Answer:
- Control for Experimental Variables :
- Purity : Verify compound purity (>98%) via HPLC before assays .
- Solvent Effects : Compare activity in DMSO vs. aqueous buffers to rule out solvent interference .
- Replicate Key Findings : Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
- Meta-Analysis : Cross-reference data with structurally similar pyrrolidine derivatives (e.g., N-(3-chlorophenyl) analogs) .
Q. What in silico strategies predict the biological targets of this compound?
Methodological Answer:
- Molecular Docking : Screen against protein databases (e.g., PDB) to identify potential targets like kinases or GPCRs .
- Pharmacophore Modeling : Map electrostatic and steric features to match known active sites .
- MD Simulations : Assess binding stability over time (e.g., RMSD < 2 Å over 100 ns trajectories) .
Q. What strategies improve enantiomeric purity during synthesis?
Methodological Answer:
- Chiral Auxiliaries : Use (R)- or (S)-Boc-protected intermediates to direct stereochemistry .
- Chiral Chromatography : Employ HPLC with chiral stationary phases (e.g., amylose-based columns) .
- Asymmetric Catalysis : Utilize transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective cyclization .
Q. What are the safety and storage protocols for handling this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
